

A Comparative Structural Analysis of the BRC4-RAD51 Complex in Homologous Recombination

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Compound of Interest

Compound Name: *BRC4wt*

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional intricacies of the BRC4-RAD51 interaction, with a comparative look at other BRC repeats.

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and the RAD51 recombinase is a cornerstone of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This interaction is primarily mediated by a series of conserved motifs within BRCA2 known as BRC repeats. Among these, the BRC4 repeat has been extensively studied and serves as a paradigm for understanding how BRCA2 regulates RAD51 activity. This guide provides a detailed comparative structural and functional analysis of the BRC4-RAD51 complex, offering insights into its mechanism and highlighting its significance as a therapeutic target.

Quantitative Analysis of BRC Repeat-RAD51 Interactions

The eight BRC repeats in human BRCA2 exhibit differential binding affinities for RAD51, suggesting distinct roles in the modulation of the recombinase. BRC repeats 1-4 generally display a higher affinity for free RAD51, whereas repeats 5-8 tend to interact more strongly with the RAD51-ssDNA nucleoprotein filament.^{[1][2][3][4]} This differential binding is crucial for the sequential loading and stabilization of RAD51 on single-stranded DNA (ssDNA) during the initial steps of HR.

| BRC Repeat | Dissociation Constant (Kd) for free RAD51 (μM) | Stoichiometry (RAD51:BRC) | Key Functional Characteristics | Reference |
|------------|--|---------------------------|--|-----------|
| BRC1 | ~1 - 2 | ~1:1 | High affinity for free RAD51; Inhibits RAD51 ATPase activity; Prevents RAD51 binding to dsDNA. | [2] |
| BRC2 | ~1 - 2 | ~1:1 | High affinity for free RAD51; Inhibits RAD51 ATPase activity. | [2] |
| BRC3 | ~4 | ~1:1 | Moderate affinity for free RAD51; Binds to the N-terminal domain of RAD51 in the filament. | [2][5] |
| BRC4 | ~1 - 2 | ~1:1 | High affinity for free RAD51; Inhibits RAD51 ATPase activity; Prevents RAD51 nucleation on dsDNA; Stabilizes RAD51 on ssDNA. | [1][2][5] |
| BRC5 | ~9 | ~1:1 | Lower affinity for free RAD51; Binds and stabilizes the | [1][2] |

| | | | |
|------|------|-----|---|
| | | | RAD51-ssDNA filament. |
| BRC6 | Weak | N/A | Weakly binds free RAD51; Stabilizes the RAD51-ssDNA filament. [2] |
| BRC7 | Weak | N/A | Weakly binds free RAD51; Stabilizes the RAD51-ssDNA filament. [2] |
| BRC8 | Weak | N/A | Weakly binds free RAD51; Stabilizes the RAD51-ssDNA filament. [2] |

Structural Basis of the BRC4-RAD51 Interaction

The crystal structure of the BRC4-RAD51 complex reveals that BRC4 mimics the self-association interface of RAD51, thereby preventing its oligomerization.[6][7] Key hydrophobic residues within BRC4, particularly a conserved FxxA motif, insert into pockets on the surface of the RAD51 core catalytic domain.[6][8] This interaction locks RAD51 in a conformation that favors ssDNA binding while inhibiting its ATPase activity and preventing its assembly on double-stranded DNA (dsDNA).[1] This dual regulatory function is critical for ensuring that RAD51 filaments are formed exclusively on the ssDNA tails of resected DSBs, a prerequisite for accurate homology search and strand invasion.

Signaling and Regulatory Pathway

The interaction between BRC repeats and RAD51 is a key regulatory node in the homologous recombination pathway. The differential affinities of the BRC repeats facilitate a "hand-off" mechanism, where RAD51 is first recruited by high-affinity repeats (like BRC4) and then loaded onto ssDNA, where its filament is further stabilized by the lower-affinity repeats.



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BRCA2-mediated RAD51 loading and filament formation at a DNA double-strand break.

Experimental Protocols

The study of the BRC4-RAD51 interaction relies on a variety of biochemical and biophysical techniques. Below are summarized protocols for key experiments.

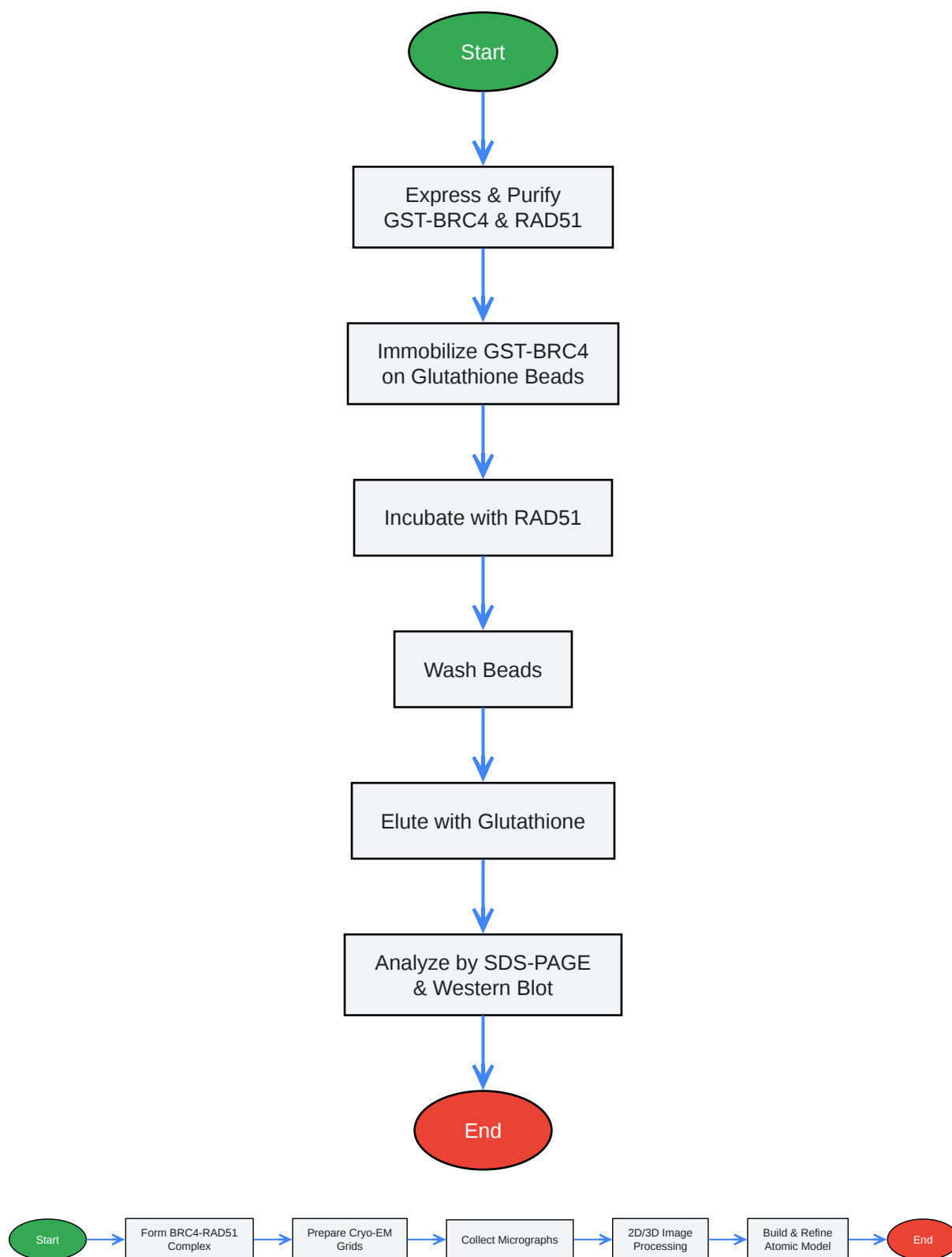
Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between a GST-tagged BRC repeat and RAD51.

Methodology:

- **Protein Expression and Purification:** Express GST-tagged BRC repeats (e.g., GST-BRC4) in *E. coli* and purify them using glutathione-agarose beads.^{[9][10][11][12][13]} Purify untagged RAD51 separately.
- **Immobilization:** Incubate the purified GST-BRC fusion protein with glutathione-agarose beads to immobilize the "bait" protein.
- **Binding:** Add purified RAD51 ("prey" protein) to the beads and incubate to allow for interaction.
- **Washing:** Wash the beads extensively to remove non-specific binding proteins.

- Elution: Elute the protein complexes from the beads using a high concentration of reduced glutathione.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using an anti-RAD51 antibody to confirm the presence of RAD51 in the pull-down fraction.



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